Welcome to the BenchChem Online Store!
molecular formula C6H10O3 B1654609 Methyl 2-(methoxymethyl)acrylate CAS No. 25328-81-8

Methyl 2-(methoxymethyl)acrylate

Cat. No. B1654609
M. Wt: 130.14 g/mol
InChI Key: LHXULFYZCPMBMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08546404B2

Procedure details

To a stirred mixture of methyl 2-(bromomethyl)acrylate (239 μl, 2 mmol) in petroleum ether (3 ml) was added potassium carbonate (276 mg, 2 mmol), followed by sodium methoxide (119 mg, 2.2 mmol) and methanol (450 μl). The resulting mixture was stirred overnight, filtered, concentrated to a residue that was purified by column chromatography eluting with 10% ether in hexanes to provide the title compound (150 mg, 58%). (Reference: J. Med. Chem.; 42; 15; 1999; 2760-2773.)
Quantity
239 μL
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
276 mg
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
119 mg
Type
reactant
Reaction Step Three
Quantity
450 μL
Type
solvent
Reaction Step Four
Yield
58%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=[CH2:8])[C:4]([O:6][CH3:7])=[O:5].[C:9](=O)([O-])[O-:10].[K+].[K+].C[O-].[Na+]>CO>[CH3:9][O:10][CH2:2][C:3](=[CH2:8])[C:4]([O:6][CH3:7])=[O:5] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
239 μL
Type
reactant
Smiles
BrCC(C(=O)OC)=C
Name
petroleum ether
Quantity
3 mL
Type
solvent
Smiles
Step Two
Name
Quantity
276 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
sodium methoxide
Quantity
119 mg
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
450 μL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a residue that
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography
WASH
Type
WASH
Details
eluting with 10% ether in hexanes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COCC(C(=O)OC)=C
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.